![molecular formula C18H24N2O4S B14886679 2-[(3-Carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B14886679.png)
2-[(3-Carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-Carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzothiophene core, which is known for its biological activity and versatility in synthetic chemistry.
Métodos De Preparación
The synthesis of 2-[(3-Carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid involves multiple steps, including the formation of the benzothiophene core and subsequent functionalization. Common synthetic routes include:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives and appropriate reagents.
Industrial production methods may involve optimizing these synthetic routes for scalability, yield, and cost-effectiveness.
Análisis De Reacciones Químicas
2-[(3-Carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl or carboxylic acid groups using appropriate nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-[(3-Carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s benzothiophene core is known for its biological activity, making it a candidate for studying enzyme interactions and cellular processes.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 2-[(3-Carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The benzothiophene core can bind to active sites, modulating the activity of the target molecule. Pathways involved may include inhibition or activation of specific enzymes, leading to downstream effects on cellular processes.
Comparación Con Compuestos Similares
Similar compounds to 2-[(3-Carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid include other benzothiophene derivatives with varying functional groups. These compounds may share similar biological activities but differ in their specific interactions and applications. Examples of similar compounds include:
- **2-[(3-Carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl 2-(trifluoro
- 3-Carbamoyl-4-methyl-6-hydroxy-n-ethyl pyridone
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C18H24N2O4S |
|---|---|
Peso molecular |
364.5 g/mol |
Nombre IUPAC |
2-[(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C18H24N2O4S/c1-9-6-7-12-13(8-9)25-17(14(12)15(19)21)20-16(22)10-4-2-3-5-11(10)18(23)24/h9-11H,2-8H2,1H3,(H2,19,21)(H,20,22)(H,23,24) |
Clave InChI |
RIVQMHSILJEIBU-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3CCCCC3C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


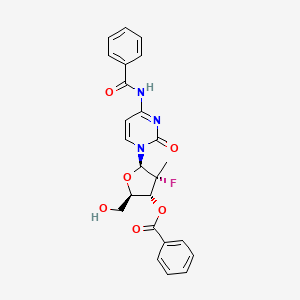
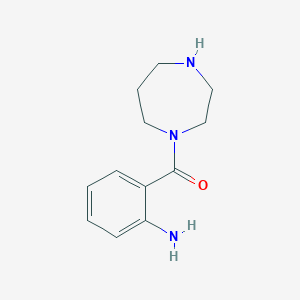
![N-[(4-bromo-2,6-dimethoxyphenyl)methylidene]hydroxylamine](/img/structure/B14886611.png)
![3-[(2'-Chlorophenoxy)methyl]phenylZinc bromide](/img/structure/B14886622.png)
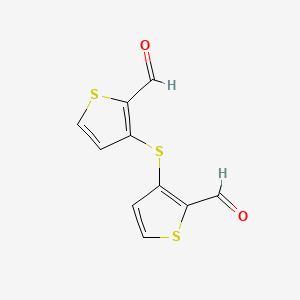
![3-[(2-Methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14886642.png)
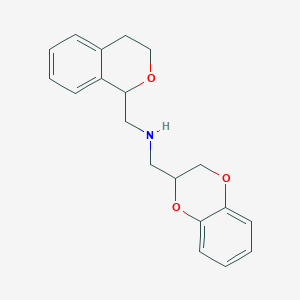
![Chloro{1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-4,5-dimethyl-2H-imidazol-2-ylidene}gold(I)](/img/structure/B14886648.png)
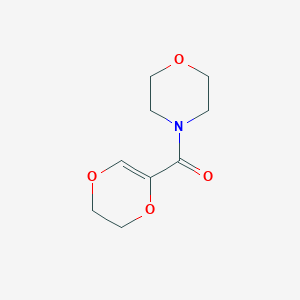
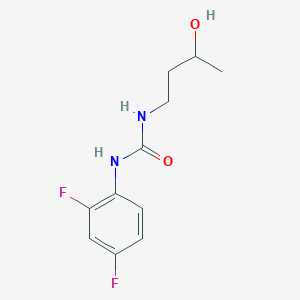
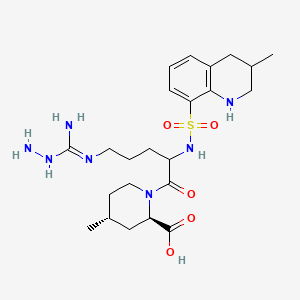
![(R)-1-Methyl-3,3-diphenyltetrahydro-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole hydrate](/img/structure/B14886685.png)
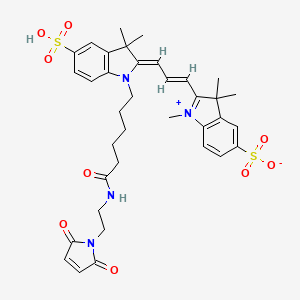
![Cyclopentyl(4'-propyl[1,1'-biphenyl]-4-yl)methanone](/img/structure/B14886702.png)
